molecular formula C15H15N7O4 B3015498 (E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 477865-57-9

(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

Cat. No.: B3015498
CAS No.: 477865-57-9
M. Wt: 357.33
InChI Key: MYWIRGHDTWOGKP-UHFFFAOYSA-N
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Description

The compound (E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide belongs to a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are often used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Characterization

The compound (E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide, and its structural analogs have been the subject of research focusing on their synthesis and characterization. Notably, a study by Mohamed (2021) presented the synthesis of compounds involving the [1,2,4]triazolo[1,5-a]pyrimidine moiety and discussed their structural confirmation using elemental analysis and spectroscopic data. The synthesis involved interactions with different arylidinemalononitrile derivatives, yielding various compounds including pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine derivatives (Mohamed, 2021).

Antitumor and Antimicrobial Applications

Some derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine have shown promising biological activities. Gomha et al. (2017) synthesized a novel compound and demonstrated its antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, showing high potency compared to the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017). In addition, El‐Kazak et al. (2013) synthesized compounds for antimicrobial screening and found that they exhibit antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Molecular Docking and Theoretical Studies

The compounds within this chemical family have been subjects in theoretical studies and molecular docking analyses. Sert et al. (2020) conducted a comprehensive study including theoretical calculations like Hirshfeld surface analysis, High Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analysis, and molecular docking studies. They evaluated the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate for its potential as an inhibitor for cancer treatment based on its binding energy and ability to adhere to active sites of the protein (Sert et al., 2020).

Future Directions

The future directions for this compound and similar compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . Additionally, their potential antimicrobial activity could also be explored .

Properties

IUPAC Name

N-methoxy-N'-[7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O4/c1-10(26-12-5-3-11(4-6-12)22(23)24)13-7-8-16-15-19-14(20-21(13)15)17-9-18-25-2/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWIRGHDTWOGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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